molecular formula C10H11NO2 B13542931 5-Amino-2-cyclopropylbenzoic acid

5-Amino-2-cyclopropylbenzoic acid

Cat. No.: B13542931
M. Wt: 177.20 g/mol
InChI Key: FBMLXSYSAQRCIP-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropylbenzoic acid: is an organic compound with the molecular formula C10H11NO2 It features a benzoic acid core substituted with an amino group at the 5-position and a cyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropylbenzoic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable benzoic acid derivative, followed by nitration and subsequent reduction to introduce the amino group.

    Cyclopropylation: The initial step involves the introduction of a cyclopropyl group to the benzoic acid derivative. This can be achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.

    Nitration: The cyclopropylated intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 5-Nitro-2-cyclopropylbenzoic acid.

    Reduction: 5-Amino-2-cyclopropylbenzyl alcohol.

    Substitution: 5-Acetamido-2-cyclopropylbenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-cyclopropylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of amino acid derivatives in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the cyclopropyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-cyclopropylbenzoic acid: Similar structure but with the amino and cyclopropyl groups swapped.

    5-Amino-2-methylbenzoic acid: Similar structure with a methyl group instead of a cyclopropyl group.

    5-Amino-2-phenylbenzoic acid: Similar structure with a phenyl group instead of a cyclopropyl group.

Uniqueness

5-Amino-2-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-2-cyclopropylbenzoic acid

InChI

InChI=1S/C10H11NO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2,11H2,(H,12,13)

InChI Key

FBMLXSYSAQRCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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